molecular formula C10H11N5O B1423448 N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide CAS No. 1333806-14-6

N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide

Cat. No. B1423448
M. Wt: 217.23 g/mol
InChI Key: ONTDUMIVERTYIA-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . Tetrazoles, on the other hand, are a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of similar compounds often starts from benzoic acid or its derivatives and amine derivatives . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The molecular structure of similar compounds is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the reaction of amines with sodium azide and triethyl orthoformate in acidic medium .


Physical And Chemical Properties Analysis

Tetrazoles are crystalline light yellow powders and odorless. They show melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Scientific Research Applications

  • Corrosion Inhibition for Steel : "N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide" shows potential in corrosion inhibition for mild steel in acidic media. This application is significant in extending the lifespan of steel structures and components in corrosive environments (Aouine et al., 2011).

  • Antimicrobial Properties : Compounds related to "N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide" have been synthesized and evaluated for antimicrobial activity against various pathogens, indicating potential applications in developing new antimicrobial agents (Sethi et al., 2016).

  • Synthesis of New Materials : The compound has been used in the synthesis of new materials with potential applications in various fields. For instance, its derivatives have been employed in creating supramolecular gelators, which are crucial in material science for developing new types of gels with specific properties (Yadav & Ballabh, 2020).

  • Optical Properties and Coordination Networks : Studies have explored the use of "N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide" derivatives in the formation of chiral coordination networks. These networks exhibit significant second harmonic generation efficiencies, which are essential in nonlinear optical applications (Liao et al., 2013).

  • Neuroprotective Applications : Derivatives of the compound have been studied as neuroprotective agents for ischemia-reperfusion damage, suggesting their potential use in treating neurological disorders (Kim et al., 2002).

  • Anticancer Activity : Research has shown that certain derivatives of "N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide" exhibit anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Ravinaik et al., 2021).

  • Molecular Docking Studies : The compound has been involved in molecular docking studies to understand its interactions with biological targets, which is crucial in drug development and design (Tiwari et al., 2017).

  • Crystal Structure Analysis : Its derivatives have been analyzed for their crystal structures, aiding in understanding the molecular configurations and interactions important in material science and pharmacology (Artheswari et al., 2019).

Safety And Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

The future directions for research on similar compounds could involve conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, which could be an area of interest for future research .

properties

IUPAC Name

N-methyl-N-(2H-tetrazol-5-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-15(7-9-11-13-14-12-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTDUMIVERTYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NNN=N1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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